

A Head-to-Head Comparison of Commercially Available 15-Lipoxygenase-1 Inhibitors

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Compound of Interest

Compound Name: 15-LOX-IN-1

Cat. No.: B10801423

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15-lipoxygenase-1 (15-LOX-1) is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators. These mediators are implicated in a variety of inflammatory diseases, making 15-LOX-1 a compelling target for therapeutic intervention. This guide provides an objective, data-driven comparison of commercially available 15-LOX-1 inhibitors to aid researchers in selecting the most appropriate tool for their studies.

Performance Comparison of 15-LOX-1 Inhibitors

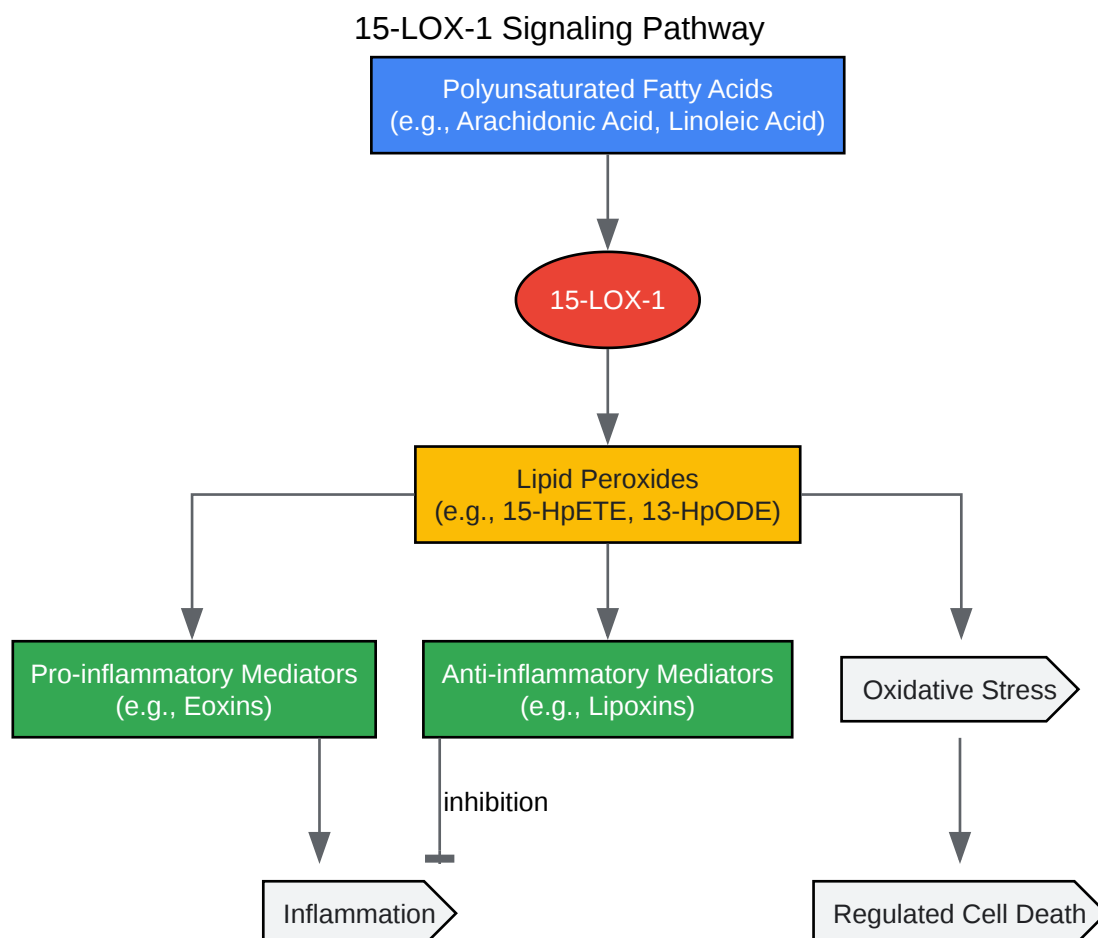
The following table summarizes the in vitro potency of several commercially available 15-LOX-1 inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Inhibitor	Chemical Class	Human 15-LOX-1 IC50	Selectivity Notes	Vendor Availability (Examples)
ML351	Naphthyl-oxazole	200 nM[1]	Highly selective over 5-LOX (>50 μ M), 12-LOX (>100 μ M), and 15-LOX-2 (>100 μ M). No significant inhibition of COX-1 and -2.[1]	Sigma-Aldrich, Cayman Chemical
PD146176	Indole-based	3.81 μ M[2][3]	Also inhibits 12-LOX.	R&D Systems, Cayman Chemical
NDGA (Nordihydroguaiaretic acid)	Catechol	~11 μ M (for 15-LOX-2)	Broad-spectrum LOX inhibitor, not selective for 15-LOX-1.[4] Also exhibits antioxidant properties.[5]	Sigma-Aldrich, Cayman Chemical
15-Lipoxygenase Inhibitor 1	Pyrimido[4,5-b][3]benzothiazine[5]	18 μ M[6]	Also scavenges DPPH radicals (IC50 = 69.6 μ M).[6]	Cayman Chemical
i472 (Compound 9c)	Indole-based	0.19 μ M (190 nM)[2][3][7][8]	A potent inhibitor with demonstrated cellular activity.[2][3][7][8]	Axon Medchem, MedchemExpress[7][8]
BLX-3887	-	Potent inhibitor in eosinophils.[5]	-	-

BLX-769	-	Partial inhibition at 10 μ M in eosinophils.[5]	-	-
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Signaling Pathway of 15-LOX-1

15-LOX-1 catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic acid (AA) and linoleic acid (LA). This enzymatic action leads to the formation of hydroperoxy fatty acids, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from AA and 13-hydroperoxyoctadecadienoic acid (13-HpODE) from LA. These lipid peroxides can be further metabolized to pro-inflammatory mediators like eoxins or anti-inflammatory mediators like lipoxins.[2] The pathway is also interconnected with other signaling cascades, including the NF- κ B pathway, and plays a role in oxidative stress and regulated cell death.[2][3]



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Caption: The 15-LOX-1 signaling cascade.

Experimental Protocols

A common method to determine the inhibitory activity of compounds against 15-LOX-1 is a spectrophotometric enzyme activity assay.

Objective: To measure the IC₅₀ of a test compound against 15-LOX-1.

Principle: The assay measures the conversion of a polyunsaturated fatty acid substrate (e.g., linoleic acid) by 15-LOX-1 into a hydroperoxy product that has a characteristic UV absorbance at 234 nm.^{[2][9]} The rate of increase in absorbance is proportional to the enzyme activity.

Materials:

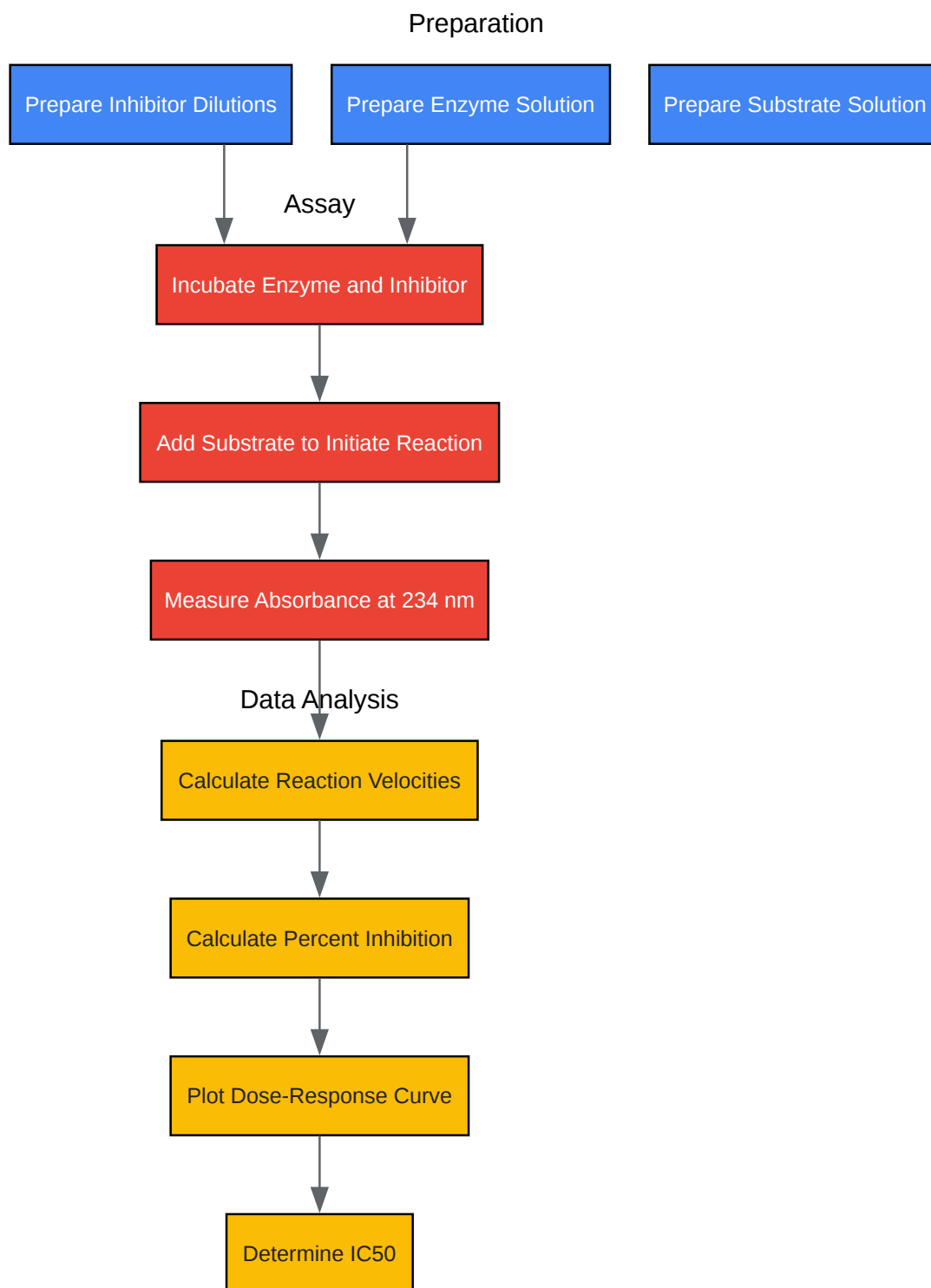
- Recombinant human 15-LOX-1
- Linoleic acid (substrate)
- Borate buffer (0.2 M, pH 9.0)
- DMSO (for dissolving inhibitors)
- Test inhibitor
- UV-Vis spectrophotometer and cuvettes or a 96-well UV-compatible microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the test inhibitor in DMSO. Make serial dilutions to the desired concentrations.
 - Prepare the substrate solution (e.g., 250 μ M linoleic acid in borate buffer).
 - Prepare the enzyme solution by diluting the 15-LOX-1 enzyme in cold borate buffer to the desired concentration (e.g., ~10,000 U/mL).^[9] Keep the enzyme on ice.

- Assay Protocol:
 - In a cuvette or well of a microplate, add the enzyme solution.
 - Add the test inhibitor at various concentrations and incubate for a defined period (e.g., 5 minutes) at room temperature.
 - Initiate the reaction by adding the substrate solution.
 - Immediately measure the increase in absorbance at 234 nm over time (e.g., for 5 minutes) at regular intervals (e.g., every 30 seconds).[9]
- Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
 - Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

15-LOX-1 Inhibition Assay Workflow



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Caption: Workflow for a 15-LOX-1 inhibition assay.

Cellular Assays

While in vitro enzyme assays are crucial for determining direct inhibitory potency, cell-based assays are necessary to evaluate an inhibitor's efficacy in a more physiologically relevant context. These assays can assess factors like cell permeability and stability.

A common approach involves using a cell line that expresses 15-LOX-1 (e.g., RAW 264.7 macrophages) and stimulating the 15-LOX-1 pathway.^{[2][3]} The effect of the inhibitor on the production of 15-LOX-1 metabolites can then be quantified using techniques like HPLC or LC-MS. Additionally, downstream cellular effects, such as changes in cell viability or the production of inflammatory markers, can be measured.^{[2][3]}

Conclusion

The selection of a 15-LOX-1 inhibitor should be guided by the specific requirements of the research. For studies demanding high selectivity, ML351 stands out as an excellent choice. For researchers seeking high potency, i472 presents a compelling option. It is crucial to consider the broader pharmacological profile of each inhibitor, including its selectivity against other enzymes and its performance in cellular models, to ensure the generation of robust and reliable experimental data.

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